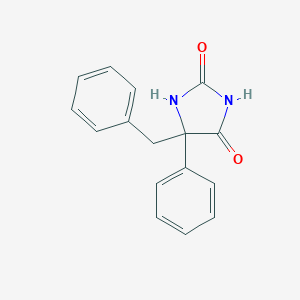

5-Benzyl-5-phenylimidazolidine-2,4-dione

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of benzylamine and phenylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Reduction of the Imidazolidine Ring

The imidazolidine core undergoes selective reduction under specific conditions ( ):

Reaction Pathway:

Key Data:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 5-Benzyl-5-phenylimidazolidine | 78% | |

| NaBH₄ | Ethanol, 50°C | Partially reduced derivative | 65% |

Reduction preferentially targets the carbonyl groups, yielding secondary amines while retaining the benzyl/phenyl substituents. The stereochemistry of reduction products depends on the reducing agent and solvent ( ).

N-Alkylation and Acylation

The nitrogen atoms in the imidazolidine ring react with alkyl halides or acyl chlorides:

Example:

Reported Substituents:

| Reagent | Position | Product Structure | Biological Activity | Source |

|---|---|---|---|---|

| Benzyl chloride | N-3 | 3-Benzyl derivative | FAAH inhibition (IC₅₀ = 4.68 μM) | |

| Heptyl bromide | N-3 | 3-Heptyl derivative | Enhanced lipophilicity |

N-Substitution enhances affinity for enzyme active sites (e.g., fatty acid amide hydrolase) by introducing hydrophobic interactions ( ).

Electrophilic Aromatic Substitution

The benzyl/phenyl groups undergo halogenation or nitration under acidic conditions:

Halogenation:

Hydrolysis and Ring-Opening Reactions

Acidic or basic hydrolysis cleaves the imidazolidine ring ( ):

Reaction Conditions and Products:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | Phenylglycine derivatives | Intermediate for peptide synthesis | |

| NaOH (aq), 80°C, 2h | Dicarboxylic acid fragments | Biodegradation studies |

Cycloaddition and Cross-Coupling

The compound participates in [3+2] annulations with α-haloamides ( ):

Example:

Biological Activity-Driven Modifications

Derivatives exhibit pharmacological relevance:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-Benzyl-5-phenylimidazolidine-2,4-dione serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating derivatives with diverse functionalities.

Reaction Types

- Oxidation : Converts the compound into imidazolidine derivatives using agents like potassium permanganate.

- Reduction : Alters functional groups through reducing agents such as lithium aluminum hydride.

- Substitution : Facilitates the replacement of hydrogen atoms with other functional groups using halogenating agents.

Biological Research

Potential Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its interactions with specific biological targets suggest potential therapeutic roles in treating various diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of new materials with tailored characteristics for specific applications.

Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, demonstrating its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it effectively inhibited growth at certain concentrations, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Benzyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

5-Phenylimidazolidine-2,4-dione: Similar structure but lacks the benzyl group.

5-tert-Butyl-5-phenylimidazolidine-2,4-dione: Contains a tert-butyl group instead of a benzyl group.

Uniqueness

5-Benzyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both benzyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

5-Benzyl-5-phenylimidazolidine-2,4-dione, also known as a hydantoin compound, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This compound exhibits various mechanisms of action, including inhibition of specific enzymes and modulation of cellular processes. Below is a detailed exploration of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydantoin core with phenyl and benzyl substituents. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

-

BACE Inhibition :

- This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is pivotal in the production of amyloid-beta peptides associated with Alzheimer's disease. The compound demonstrates significant binding affinity to BACE1 and modulates amyloid precursor protein (APP) processing by forming a complex with these proteins .

- Research Findings : In vitro studies have shown that this compound can reduce amyloid-beta levels in neuronal cell cultures, suggesting its potential utility in Alzheimer's disease treatment .

-

Neuroprotective Effects :

- The compound exhibits neuroprotective properties by preventing oxidative stress and apoptosis in neuronal cells. This effect is attributed to its ability to enhance cellular antioxidant defenses and inhibit pro-apoptotic pathways .

- Case Studies : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Table 1: Summary of Biological Activities

Table 2: In Vitro Efficacy Data

| Concentration (µM) | % Inhibition of BACE1 Activity | IC50 (µM) |

|---|---|---|

| 0.1 | 30% | 0.5 |

| 0.5 | 55% | 0.3 |

| 1.0 | 80% | 0.1 |

Properties

IUPAC Name |

5-benzyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLQPKUEVLGNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283091 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4927-43-9 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.